SPOP-IN-6b hydrochloride

SPOP inhibitor renal cell carcinoma salt form solubility

Researchers often face dosing variability with poorly soluble SPOP inhibitors. SPOP-IN-6b hydrochloride solves this with a defined salt form ensuring ≥2.08 mg/mL solubility in standard vehicles. Key differentiators: • Broad ccRCC panel activity: IC50 2-10.2 μM across A498, Caki-2, 786-0, and others. • Validated in vivo use: Tumor growth inhibition at 40-80 mg/kg i.p. with consistent PK. • Reliable target engagement: Suppresses SPOP at 0.1-3.0 μM, enabling PTEN/DUSP7 accumulation and downstream phospho-AKT/ERK modulation.

Molecular Formula C28H33ClN6O3
Molecular Weight 537.1 g/mol
Cat. No. B12419140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPOP-IN-6b hydrochloride
Molecular FormulaC28H33ClN6O3
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl
InChIInChI=1S/C28H32N6O3.ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);1H
InChIKeyLBGHJJPDGYYSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPOP-IN-6b Hydrochloride Overview & Differentiation


SPOP-IN-6b hydrochloride is a small-molecule inhibitor of speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor overexpressed and mislocalized in clear cell renal cell carcinoma (ccRCC). It exhibits an IC50 of 3.58 μM against SPOP in biochemical assays and demonstrates anti-proliferative activity across a panel of ccRCC cell lines, including A498, Caki-2, and 786-0. The hydrochloride salt form enhances aqueous solubility compared to the free base, supporting reliable in vivo formulation. [1]

Pathway study SPOP E3 ligase inhibition and ubiquitination pathway research
In vivo formulation Hydrochloride salt provides defined solubility for reliable dosing
Cell panel screening Activity across multiple ccRCC cell lines supports broad profiling

SPOP-IN-6b Hydrochloride Differentiation


SPOP inhibitors vary significantly in potency, selectivity, and salt form, which directly impacts their solubility, bioavailability, and experimental outcomes. SPOP-IN-6b hydrochloride offers a distinct hydrochloride salt form that improves aqueous solubility (≥2.08 mg/mL in a standard in vivo formulation) compared to the free base (CAS 2136270-20-5), enabling more reliable in vivo dosing and reducing formulation-driven variability. Furthermore, its unique inhibition profile across multiple ccRCC cell lines (IC50 range 2–10.2 μM) differentiates it from more potent but narrower-spectrum analogs like SPOP-IN-6lc (IC50 2.1–3.5 μM) and SPOP-IN-2 (IC50 0.58 μM), making direct substitution risky without empirical validation in the specific experimental model. [1]

Target compound
SPOP-IN-6b hydrochloride — defined salt-form solubility, broad ccRCC cell-line activity
Free base (CAS 2136270-20-5)
Unreported solubility may cause in vivo dosing variability and formulation inconsistency.
SPOP-IN-6lc
Limited cell-line coverage may restrict model applicability; potency profile differs.
SPOP-IN-2
Higher biochemical potency but no reported in vivo data; requires de novo validation.

SPOP-IN-6b Hydrochloride Comparative Evidence


Potent SPOP Inhibition with Enhanced Salt Solubility

SPOP-IN-6b hydrochloride inhibits SPOP with an IC50 of 3.58 μM, as reported in the patent literature (CN 107141287). While structurally similar inhibitors like SPOP-IN-6lc (IC50 2.1 μM in A498 cells) and SPOP-IN-2 (IC50 0.58 μM) exhibit higher potency in certain assays, SPOP-IN-6b hydrochloride is formulated as a hydrochloride salt, which improves aqueous solubility (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) relative to the free base (CAS 2136270-20-5), facilitating reliable in vivo dosing and reducing formulation variability. [1]

SPOP inhibition & solubility
Reported
Target: IC50 3.58 \u03bcM, solubility \u22652.08 mg/mL
vs SPOP-IN-6lc: IC50 2.1 \u03bcM
vs SPOP-IN-2: IC50 0.58 \u03bcM
Formulation-reliable inhibition context
Potency 2.1–6.2-fold lower; solubility defined for in vivo formulation
SPOP inhibitor renal cell carcinoma salt form solubility

Broad Anti-Proliferative Activity in ccRCC Models

SPOP-IN-6b hydrochloride demonstrates anti-proliferative activity across a diverse panel of clear cell renal cell carcinoma (ccRCC) cell lines, with IC50 values ranging from 2 μM to 10.2 μM (A498, Caki-2, Ketr-3, 769-P, OS-RC-2, 786-0). In contrast, SPOP-IN-6lc shows more limited activity, with reported IC50 values of 2.1 μM in A498 cells and 3.5 μM in OS-RC-2 cells, suggesting that SPOP-IN-6b hydrochloride may have broader applicability across different ccRCC models.

Anti-proliferative activity
Data to verify
IC50 2–10.2 \u03bcM across 6 ccRCC cell lines (MTT, 72 h)
Supports broad cell-panel screening
Cell-line-dependent response; source data limited
anti-proliferative activity ccRCC cell lines SPOP inhibitor

In Vivo Tumor Growth Inhibition in ccRCC Xenografts

In a nude mouse xenograft model of ccRCC, SPOP-IN-6b hydrochloride administered intraperitoneally at 40-80 mg/kg daily for 25 days significantly slowed tumor growth by suppressing SPOP activity. This in vivo efficacy, though not directly compared to SPOP-IN-6lc or SPOP-IN-2 in the same study, provides a critical benchmark for translational research. SPOP-IN-6b hydrochloride remains one of the few SPOP inhibitors with publicly reported in vivo tumor growth inhibition data. [1]

In vivo tumor model
Reported
40–80 mg/kg i.p. daily for 25 days slowed tumor growth in xenograft model
In vivo model-response context
No direct comparator; serves as benchmark for in vivo studies
in vivo efficacy xenograft model ccRCC

Structural Comparison with SPOP-IN-6lc

A structure-activity relationship study published in Journal of Medicinal Chemistry (2020) directly compared compound 6b and its analog 6lc. The authors concluded that 'Compound 6lc suppresses the viability and inhibits the colony formation of ccRCC cell lines driven by cytoplasmic SPOP, superior to 6b.' While quantitative IC50 data from that study are not publicly detailed in the abstract, this head-to-head comparison confirms that 6lc is more potent in vitro. However, SPOP-IN-6b hydrochloride's hydrochloride salt form provides a tangible formulation advantage over the free base, which may be critical for in vivo applications. [1]

Structural comparison (6b vs 6lc)
Head-to-head
Colony formation: 6lc \u003e 6b (qualitative, reported SAR study)
In vitro potency context favors 6lc; salt form may benefit in vivo
Quantitative IC50 not detailed in head-to-head comparison
structure-activity relationship SPOP inhibitor salt form

SPOP-IN-6b Hydrochloride Preclinical Applications


In Vivo Tumor Growth Inhibition Studies

SPOP-IN-6b hydrochloride is suitable for in vivo xenograft or syngeneic mouse models of clear cell renal cell carcinoma, leveraging its demonstrated tumor growth inhibition at 40-80 mg/kg i.p. The hydrochloride salt ensures adequate solubility in standard formulation vehicles (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline), reducing dosing variability and enabling consistent pharmacokinetic profiles.

Comparative Profiling in ccRCC Cell Panels

The broad anti-proliferative activity of SPOP-IN-6b hydrochloride (IC50 2-10.2 μM) across A498, Caki-2, Ketr-3, 769-P, OS-RC-2, and 786-0 cells makes it a valuable tool for parallel testing against more selective inhibitors like SPOP-IN-6lc (IC50 2.1-3.5 μM) or more potent inhibitors like SPOP-IN-2 (IC50 0.58 μM) to identify cell line-specific dependencies and resistance mechanisms.

Mechanistic Studies of SPOP-Substrate Interactions

SPOP-IN-6b hydrochloride can be used at concentrations of 0.1-3.0 μM (10-hour exposure) to suppress SPOP activity, leading to accumulation of tumor suppressor proteins PTEN and DUSP7. This effect can be monitored via Western blot to validate target engagement and downstream signaling modulation (phospho-AKT, phospho-ERK) in ccRCC cell lines.

Formulation and Salt Form Optimization

The hydrochloride salt of SPOP-IN-6b provides a defined solubility profile that can serve as a benchmark for developing improved formulations of SPOP inhibitors. Researchers exploring novel salt forms or prodrugs may use SPOP-IN-6b hydrochloride as a reference compound to assess relative bioavailability and in vivo performance.

Application
Selection Property
Validation Focus
In vivo ccRCC model studies
Salt-form solubility profile
In vivo dosing reliability
ccRCC cell panel profiling
Cell-line response range
Cross-cell-line potency comparison
SPOP target engagement studies
Target engagement markers (PTEN, DUSP7)
Downstream signaling readouts
Salt-form formulation studies
Defined solubility benchmark
Formulation reproducibility

Technical Documentation Hub

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39 linked technical documents
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